(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(2-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO4S2/c1-7-5(4-12(6,8)9)2-3-13(7,10)11/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJAWFPJICFHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCS1(=O)=O)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride typically involves the reaction of (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanol+SOCl2→(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride+HCl+SO2
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of thionyl chloride. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to maintain the reactivity of the sulfonyl chloride group.
Catalysts: In some cases, catalysts like pyridine or triethylamine are used to enhance the reaction rate.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the nucleophile and reaction conditions used.
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride is used as a reagent for the introduction of sulfonyl groups into organic molecules. This modification can significantly alter the physical and chemical properties of the target molecules, making them more suitable for specific applications.
Biology and Medicine
In biological and medical research, this compound is used to synthesize sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties and are used in the treatment of various infections. Additionally, the compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its ability to introduce sulfonyl groups makes it valuable in the synthesis of materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages. These linkages can alter the biological activity of the target molecules, making them more effective as drugs or bioactive agents.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- PVC Modification : Studies show that the target compound achieves 85–90% grafting efficiency in PVC under mild conditions (40–60°C), outperforming traditional allyl bromide-based methods .
Biological Activity
(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride, also known as methanesulfonyl chloride, is a compound with the molecular formula CHClNOS and a molecular weight of approximately 211.69 g/mol. This compound is recognized for its diverse biological activities and is often utilized in pharmaceutical research and development due to its reactivity and ability to form various derivatives.
The compound features a thiazolidine ring structure, which contributes to its biological activity. The presence of the methanesulfonyl group enhances its electrophilic character, making it a valuable intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | (2-methyl-1,3-thiazol-4-yl)methanesulfonyl chloride |
| Appearance | Powder |
| Storage Temperature | -10 °C |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of methanesulfonyl chloride have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit enzymes involved in inflammatory processes. For example, studies have demonstrated that methanesulfonyl chloride derivatives can inhibit IL4I1 (Interleukin 4 Induced 1), a key enzyme in immune response pathways. This inhibition can lead to reduced inflammation and may have therapeutic implications for autoimmune diseases.
Cytotoxicity
Cytotoxic effects have been observed in various cancer cell lines when treated with this compound. The compound induces apoptosis in cancer cells through the activation of caspase pathways. Research has shown that at certain concentrations, it selectively targets tumor cells while sparing normal cells, indicating its potential use in targeted cancer therapies.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of methanesulfonyl chloride derivatives against resistant bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL against E. coli, suggesting strong antimicrobial potential.
Study 2: Inhibition of IL4I1
In a recent patent application focusing on IL4I1 inhibitors, this compound was highlighted as a promising candidate for reducing inflammatory responses in autoimmune conditions. The compound exhibited IC50 values in the low micromolar range, indicating effective inhibition.
Study 3: Cytotoxic Effects on Cancer Cells
A research article published in Cancer Research reported that treatment with methanesulfonyl chloride resulted in significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via sulfonation and oxidation of precursor heterocycles. For example, similar sulfonyl chlorides are prepared by reacting thiol intermediates with chlorinating agents like SOCl₂ under anhydrous conditions. Optimization involves controlling stoichiometry (e.g., 1:2 molar ratio of thiol to SOCl₂) and temperature (0–25°C) to minimize side reactions. Characterization via NMR (¹H, ¹³C) and FT-IR is critical to confirm the sulfonyl chloride group (C–S=O₂ stretching at ~1370 cm⁻¹) .
Q. How should researchers characterize the purity and stability of this sulfonyl chloride during storage?
- Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI-MS). Stability studies require monitoring hydrolysis under controlled humidity (e.g., 40% RH at 25°C). NMR can detect decomposition products like sulfonic acids. Storage in inert atmospheres (argon) at –20°C in amber vials is recommended to prevent moisture absorption .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Due to its reactivity and potential toxicity (similar to methanesulfonyl chloride), use in fume hoods with PPE (nitrile gloves, goggles) is mandatory. Hydrolysis releases HCl, requiring neutralization traps. Acute exposure guidelines suggest immediate decontamination with water and medical evaluation for respiratory or dermal exposure .
Advanced Research Questions
Q. How does the electronic nature of the isothiazolidinone ring influence the reactivity of the sulfonyl chloride group?
- Answer : The electron-withdrawing 1,1-dioxido group on the isothiazolidinone ring enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution (e.g., with amines or alcohols). Computational studies (DFT) can model charge distribution, showing increased positive charge at the sulfur atom, which correlates with faster reaction kinetics in SN2 mechanisms .
Q. What methodologies are effective in studying interactions between this compound and biomolecules (e.g., proteins or DNA)?
- Answer : Fluorescence quenching assays and isothermal titration calorimetry (ITC) are used to quantify binding affinity. For example, dansyl chloride analogs (structurally related sulfonyl chlorides) exhibit fluorescence shifts upon binding to hydrophobic protein pockets. Mass spectrometry (HDX-MS) can map covalent adduct formation on peptides .
Q. How do solvent polarity and proticity affect the compound’s stability and reactivity in substitution reactions?
- Answer : In polar aprotic solvents (e.g., DMF, DMSO), the sulfonyl chloride exhibits higher stability and reactivity due to reduced hydrolysis. Protic solvents (e.g., methanol) accelerate decomposition. Kinetic studies in varying solvents (monitored via UV-Vis at 270 nm) reveal pseudo-first-order degradation rates, with half-lives ranging from 2 hours (water) to >48 hours (DMF) .
Q. What strategies mitigate side reactions (e.g., over-sulfonation) during derivatization of this compound?
- Answer : Controlled addition of nucleophiles (e.g., dropwise addition of amines at –10°C) and use of scavengers (e.g., molecular sieves) reduce over-sulfonation. Reaction progress can be tracked via TLC (silica, hexane/ethyl acetate 3:1). For complex substrates, protecting groups (e.g., tert-butyl carbamate) are employed to direct regioselectivity .
Contradictions and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
